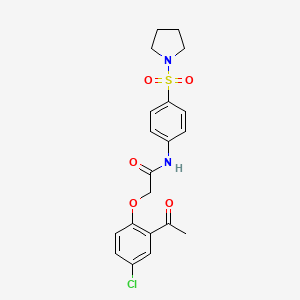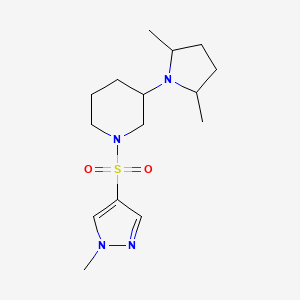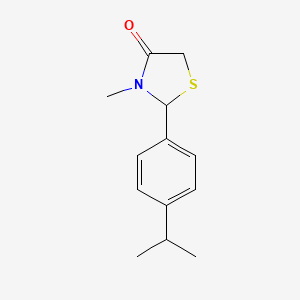
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Wirkmechanismus
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide can lead to the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have low toxicity in animal models, making it a safe candidate for further study. However, one of the limitations of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. One area of interest is the development of new drugs for the treatment of cancer and inflammatory diseases based on the structure of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. Additionally, further study is needed to determine the optimal dosing and administration of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in vivo. Finally, the potential use of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in combination with other drugs for synergistic effects should be explored.
Conclusion
In conclusion, 4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, or 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, is a promising candidate for use in various scientific fields due to its potential therapeutic applications. 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in vivo and to explore its potential use in combination with other drugs for synergistic effects.
Synthesemethoden
The synthesis of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-(Hydroxymethyl)benzoic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature under an inert atmosphere, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is in the development of new drugs for the treatment of cancer. 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-11(13(17)12(10)16)18-14(20)9-3-1-8(7-19)2-4-9/h1-6,19H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFSHLGTMHAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)
